An In-depth Technical Guide to tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate: Properties and Synthetic Considerations
An In-depth Technical Guide to tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate: Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate, a molecule of interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper will extrapolate its chemical properties, reactivity, and potential synthetic routes based on the well-established chemistry of its constituent functional groups: the indole nucleus and the tert-butyloxycarbonyl (Boc)-protected amine.
Introduction: The Significance of Indole Scaffolds in Drug Discovery
The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] This is due to its ability to mimic the structure of tryptophan and to interact with a wide array of biological targets through various binding mechanisms, including hydrogen bonding and π-stacking. Its presence in numerous approved drugs and clinical candidates underscores its therapeutic potential. The introduction of a protected aminoethyl side chain at the 5-position, as seen in tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate, creates a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Molecular Structure and Physicochemical Properties
The structure of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate features a chiral center at the ethyl group's alpha-carbon, meaning it can exist as two enantiomers. The Boc protecting group on the amine is a critical feature, rendering the amine temporarily inert to many reaction conditions while allowing for its selective deprotection under acidic conditions.[1][2]
Table 1: Predicted Physicochemical Properties of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₅H₂₀N₂O₂ | Based on structural analysis. |
| Molecular Weight | 260.33 g/mol | Calculated from the molecular formula. |
| Physical Form | Likely a solid at room temperature | Similar Boc-protected indole derivatives are solids.[3][4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc, DMSO) and have low aqueous solubility. | The presence of the bulky, nonpolar tert-butyl group and the indole ring system decreases water solubility. |
| Melting Point | Not available. | Would require experimental determination. |
| Boiling Point | Not available. | Would require experimental determination under vacuum to prevent decomposition. |
| Spectroscopic Data | ||
| ¹H NMR | Expected to show characteristic peaks for the indole ring protons, the ethyl side chain, and the tert-butyl group. The NH proton of the carbamate may appear as a broad singlet. | Based on general principles of NMR spectroscopy and data for analogous compounds.[5] |
| ¹³C NMR | Will display distinct signals for the carbons of the indole ring, the ethyl group, the carbamate carbonyl, and the tert-butyl group. | Based on general principles of NMR spectroscopy and data for analogous compounds.[1] |
| IR Spectroscopy | Should exhibit characteristic absorption bands for the N-H stretch of the indole and the carbamate, the C=O stretch of the carbamate, and C-H stretches. | The carbamate C=O stretch is typically observed around 1695 cm⁻¹.[1] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the tert-butyl group or the entire Boc group. | Based on common fragmentation patterns of Boc-protected amines. |
Synthesis and Methodologies
A plausible synthetic route to tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate would likely involve the reductive amination of 5-acetylindole. This common and robust method in organic synthesis allows for the formation of the C-N bond of the ethylamine side chain.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(1H-indol-5-yl)ethanamine (Reductive Amination)
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To a solution of 5-acetylindole in methanol, add a suitable ammonium source, such as ammonium acetate or a solution of ammonia in methanol.
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Stir the mixture at room temperature to allow for the formation of the intermediate imine.
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Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the careful addition of water.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Step 2: Synthesis of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate (Boc Protection)
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Dissolve the crude 1-(1H-indol-5-yl)ethanamine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine, to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise at room temperature.
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Stir the reaction mixture until the amine is fully consumed (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated sodium bicarbonate) to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the pure tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate.
Chemical Reactivity and Potential for Further Functionalization
The reactivity of tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate is dictated by the indole ring and the Boc-protected amine.
Reactions at the Indole Ring
The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. However, reactions can also occur at other positions depending on the directing effects of the existing substituent and the reaction conditions. The N-H of the indole can also be functionalized.
Deprotection of the Boc Group
The tert-butyloxycarbonyl group is readily cleaved under acidic conditions to reveal the primary amine.[2] This is a crucial step in multi-step syntheses, allowing for subsequent reactions at the newly exposed amine.
Caption: Deprotection and subsequent functionalization workflow.
The resulting primary amine can undergo a variety of transformations, including:
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Amide bond formation: Coupling with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt).
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Alkylation: Reaction with alkyl halides.
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Sulfonamide formation: Reaction with sulfonyl chlorides.
Applications in Drug Development
tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate is a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs. The indole core provides a foundation for interaction with various biological targets, while the deprotected amine serves as a handle for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final molecules. The chiral nature of the side chain also allows for the exploration of stereospecific interactions with target proteins.
Conclusion
While specific experimental data for tert-butyl (1-(1H-indol-5-yl)ethyl)carbamate is limited, its chemical properties and reactivity can be confidently predicted based on the well-understood chemistry of its constituent parts. The combination of the privileged indole scaffold and a versatile, protected amine functional group makes this compound a promising intermediate for the synthesis of novel and complex molecules with potential therapeutic applications. Further research to fully characterize this compound and explore its synthetic utility is warranted.
References
While direct references for the subject compound are not available, the following resources provide foundational knowledge on the chemistry of its core components:
-
Cheméo. Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
National Center for Biotechnology Information. Zafirlukast. [Link]
Sources
- 1. tert-Butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate Supplier [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl ((1H-indol-5-yl)methyl)carbamate | 267875-62-7 [sigmaaldrich.com]
- 4. tert-Butyl ((1H-indol-5-yl)methyl)carbamate | 267875-62-7 [sigmaaldrich.com]
- 5. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
